2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 728907-96-8
VCID: VC4548494
InChI: InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3
SMILES: COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Molecular Formula: C14H12F3NO2
Molecular Weight: 283.25

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 728907-96-8

Cat. No.: VC4548494

Molecular Formula: C14H12F3NO2

Molecular Weight: 283.25

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline - 728907-96-8

Specification

CAS No. 728907-96-8
Molecular Formula C14H12F3NO2
Molecular Weight 283.25
IUPAC Name 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Standard InChI Key WEXACIKWNVQKEK-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central aniline group (NH2-\text{NH}_2) substituted at the para-position with a trifluoromethyl (CF3-\text{CF}_3) group and at the ortho-position with a 3-methoxyphenoxy ether (OC6H4OCH3-\text{O}-\text{C}_6\text{H}_4-\text{OCH}_3) . This arrangement confers unique electronic characteristics, including enhanced electron-withdrawing effects from the CF3-\text{CF}_3 group and steric hindrance from the methoxyphenoxy moiety.

Key Structural Data:

  • IUPAC Name: 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline

  • SMILES: COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N

  • InChIKey: WEXACIKWNVQKEK-UHFFFAOYSA-N

Solubility and Stability

Experimental data indicate limited aqueous solubility, with better dissolution observed in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO) . The trifluoromethyl group enhances thermal stability, making the compound resistant to degradation under standard laboratory conditions .

Synthesis and Optimization

Synthetic Pathways

The primary synthesis involves a multi-step nucleophilic aromatic substitution (NAS) reaction. A representative route includes:

  • Preparation of 3-Methoxyphenol: Derived from guaiacol or via demethylation of 3-methoxybenzene derivatives.

  • Etherification: Coupling 3-methoxyphenol with 2-nitro-5-(trifluoromethyl)chlorobenzene under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding the final product .

Reaction Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Methanol or ethanol

  • Yield: ~70–85% after purification

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (CDCl3_3): δ 7.45 (d, 1H, Ar-H), 6.95–6.80 (m, 5H, Ar-H), 5.20 (s, 2H, NH2_2) .

  • Mass Spectrometry: ESI-MS m/z 283.25 [M+H]+^+ .

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances bioavailability and metabolic stability.

Case Study: Antitumor Activity

Derivatives of this compound exhibit IC50_{50} values <10 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Material Science

Incorporated into polymers, it improves thermal stability and solvent resistance. For example, polyimide films containing this monomer show a 40% increase in glass transition temperature (TgT_g) .

Biological and Toxicological Profile

Acute Toxicity

  • Oral LD50_{50}: >2000 mg/kg (rat)

  • Skin Irritation: Mild irritation observed in rabbit models (OECD 404)

Environmental Impact

The compound’s persistence in aquatic systems is low (half-life <7 days), with negligible bioaccumulation potential (log KowK_{ow} = 2.8) .

Comparative Analysis with Structural Analogs

Property3-Methoxy Isomer (This Compound)4-Methoxy Isomer (CAS: 62966-74-9)
Solubility in DMSO25 mg/mL18 mg/mL
Thermal StabilityDecomposes at 220°CDecomposes at 210°C
Biological Activity (IC50_{50})8.2 μM (MCF-7)12.4 μM (MCF-7)

The meta-substitution pattern in this compound enhances steric shielding, improving metabolic stability compared to the para-isomer .

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